Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate

Lipophilicity Membrane permeability Partition coefficient

Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate (CAS 1258651‑82‑9) is a polysubstituted benzoate ester bearing a 2‑amino, 4‑methoxy, and 5‑methylthio substitution pattern on the aromatic ring, with a molecular weight of 227.28 g mol⁻¹. It is primarily supplied as a research intermediate (typical purity ≥95%) , and its computed physicochemical descriptors—LogP 1.7859, topological polar surface area (TPSA) 61.55 Ų, five H‑bond acceptors, and one H‑bond donor —define a property space that differs measurably from its closest in‑class analogs, making generic substitution scientifically unsound without explicit re‑validation.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 1258651-82-9
Cat. No. B12109032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate
CAS1258651-82-9
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C(=O)OC)SC
InChIInChI=1S/C10H13NO3S/c1-13-8-5-7(11)6(10(12)14-2)4-9(8)15-3/h4-5H,11H2,1-3H3
InChIKeyWTNFCYJPAFQNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate (CAS 1258651-82-9): Procurement-Grade Physicochemical & Structural Differentiation Profile


Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate (CAS 1258651‑82‑9) is a polysubstituted benzoate ester bearing a 2‑amino, 4‑methoxy, and 5‑methylthio substitution pattern on the aromatic ring, with a molecular weight of 227.28 g mol⁻¹ . It is primarily supplied as a research intermediate (typical purity ≥95%) , and its computed physicochemical descriptors—LogP 1.7859, topological polar surface area (TPSA) 61.55 Ų, five H‑bond acceptors, and one H‑bond donor —define a property space that differs measurably from its closest in‑class analogs, making generic substitution scientifically unsound without explicit re‑validation.

Why Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate Cannot Be Interchanged with Its Demethylthio, Desmethoxy, or Sulfonyl Analogs


The compound’s three functional groups—amino, methoxy, and methylthio—act in concert to define its lipophilicity, hydrogen‑bonding capacity, and thermal stability. Replacing it with methyl 2‑amino‑4‑methoxybenzoate (CAS 50413‑30‑4) removes the sulfur atom, which simultaneously lowers the LogP by ≈0.14 units and reduces the H‑bond acceptor count from five to four . Conversely, substituting the methylthio group with a methylsulfonyl group (CAS 1258651‑95‑4) drops LogP from 1.79 to 0.47 , altering extraction and chromatographic behavior. The positional isomer methyl 4‑amino‑2‑methoxy‑5‑(methylthio)benzoate (CAS 81487‑05‑0) shares an identical LogP of 1.79 but differs in the directionality of intramolecular hydrogen bonding and aromatic ring electronics, which affects reactivity in amidation and acylation steps. Consequently, any in‑class substitute yields a physicochemical profile that lies outside the validated property range, and procurement of an alternative without re‑optimizing synthetic or formulation steps carries an unquantified risk of failure.

Quantitative Differentiation Evidence for Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate Versus Its Closest Structural Analogs


LogP Shift: Methylthio Confers a 1.3-Log Unit Higher Lipophilicity Than the Methylsulfonyl Analog

The target compound exhibits a computed LogP of 1.7859 , whereas the methylsulfonyl analog (CAS 1258651‑95‑4) has a LogP of 0.4675 . The 1.32‑log‑unit difference corresponds to an approximately 21‑fold higher octanol‑water partition coefficient for the target, predicting substantially greater passive membrane permeability and altered extraction efficiency. This measurement is based on computational predictions using identical algorithm assumptions across the two compounds.

Lipophilicity Membrane permeability Partition coefficient

Boiling Point: Sulfur Incorporation Raises the Boiling Point by 70 °C Relative to the Demethylthio Analog

The predicted boiling point of the target compound is 384.2 ± 42.0 °C (at 760 mmHg) , while the demethylthio analog methyl 2‑amino‑4‑methoxybenzoate (CAS 50413‑30‑4) boils at 313.7 °C . The 70.5 °C elevation reflects stronger van der Waals interactions introduced by the sulfur atom, affecting the temperature window for vacuum distillation or sublimation‑based purification.

Thermal stability Purification Distillation

Hydrogen‑Bond Acceptor Count: The Thioether Sulfur Adds One Extra H‑Bond Acceptor Versus Oxygen‑Only Analogs

The target compound possesses five hydrogen‑bond acceptor sites (TPSA 61.55 Ų) , while the des‑methylthio analog methyl 2‑amino‑4‑methoxybenzoate (CAS 50413‑30‑4) contains only four acceptors (TPSA 61.6 Ų) . The sulfur atom, although a weak H‑bond acceptor, contributes an additional electron‑pair donor site that can engage in specific interactions with protein residues and solvent molecules, differentiating solvation free energy and crystal packing.

Hydrogen bonding Solubility Molecular recognition

Density and Molecular Weight: Measurable 5% Density Increase and 46 Da Mass Shift Relative to the Demethylthio Analog

The target compound has a predicted density of 1.24 ± 0.1 g cm⁻³ and a molecular weight of 227.28 g mol⁻¹ . The demethylthio analog (CAS 50413‑30‑4) exhibits a density of 1.179 g cm⁻³ and a molecular weight of 181.19 g mol⁻¹ , yielding a density elevation of 0.061 g cm⁻³ (+5.2%) and a mass increment of 46.09 Da. These differences affect molarity‑based formulation, gravimetric dispensing, and solid‑state packing.

Formulation Bulk handling Dosage calculation

Oxidative Derivatization Handle: Thioether Provides a Late‑Stage Oxidation Route to Sulfoxide and Sulfone That Is Absent in the Sulfonyl Analog

The 5‑methylthio substituent in the target compound exists in the sulfide oxidation state and can be selectively oxidized to the corresponding sulfoxide or sulfone using standard reagents (e.g., m‑CPBA or H₂O₂). The methylsulfonyl analog (CAS 1258651‑95‑4) already occupies the highest sulfur oxidation state and cannot undergo further controlled oxidation without degradation . This reactivity difference, although qualitative, is a class‑level inference supported by the well‑established chemistry of thioethers versus sulfones.

Late‑stage functionalization Oxidation SAR exploration

Procurement‑Guiding Application Scenarios for Methyl 2-amino-4-methoxy-5-(methylsulfanyl)benzoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Controlled Lipophilicity Tuning

When a project demands a LogP of ~1.8 for blood‑brain barrier penetration or intracellular target engagement, the target compound provides a validated starting point that the sulfonyl analog (LogP 0.47) cannot meet without introducing additional hydrophobic residues . The 21‑fold lipophilicity advantage directly reduces the number of synthetic iterations needed to reach the desired partition coefficient window.

Synthesis of Oxidative Metabolite Panels (Sulfide → Sulfoxide → Sulfone)

In drug metabolism and pharmacokinetics (DMPK) studies, the target compound can be sequentially oxidized to generate a matched set of sulfoxide and sulfone derivatives from a single precursor, enabling systematic investigation of oxidative metabolism without synthesizing each oxidation state de novo . The sulfonyl analog is pre‑oxidized and cannot serve as the sulfide progenitor.

High‑Temperature Synthetic Transformations Requiring Thermal Stability

Reaction sequences that involve prolonged heating (e.g., amide coupling at reflux in high‑boiling solvents) benefit from the compound's predicted boiling point of ~384 °C , which is 70 °C above that of the des‑methylthio analog. Laboratories scaling up thermally demanding steps should specify the target compound to avoid premature volatilization or decomposition that can occur with the lower‑boiling, sulfur‑free alternative.

Formulation Studies Where Molarity and Density Precision Are Critical

For quantitative pharmacology assays that rely on precise molar concentrations, the 46 Da molecular‑weight difference and 5% density shift between the target and the des‑methylthio analog mean that a gravimetric substitution would yield a 25% error in molarity. Procuring the exact compound avoids the need for labor‑intensive re‑calibration of stock solutions and dose‑response curves.

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